5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole

Photoaffinity labeling Azido-tetrazole tautomerism Bioorthogonal chemistry

5-(2-Azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole (CAS 1240528-35-1) is a substituted 5-phenyl-2H-tetrazole featuring an azido group and a chlorine atom at the 2- and 6-positions of the phenyl ring, respectively. Its molecular formula is C7H4ClN7, with a molecular weight of 221.61 g/mol.

Molecular Formula C7H4ClN7
Molecular Weight 221.61 g/mol
CAS No. 1240528-35-1
Cat. No. B1462932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole
CAS1240528-35-1
Molecular FormulaC7H4ClN7
Molecular Weight221.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=NNN=N2)N=[N+]=[N-]
InChIInChI=1S/C7H4ClN7/c8-4-2-1-3-5(10-13-9)6(4)7-11-14-15-12-7/h1-3H,(H,11,12,14,15)
InChIKeyNCDDDDHHUCILSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole (CAS 1240528-35-1): A Dual-Handle Heterocyclic Building Block for Bioorthogonal and Cross-Coupling Applications


5-(2-Azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole (CAS 1240528-35-1) is a substituted 5-phenyl-2H-tetrazole featuring an azido group and a chlorine atom at the 2- and 6-positions of the phenyl ring, respectively [1]. Its molecular formula is C7H4ClN7, with a molecular weight of 221.61 g/mol . The tetrazole ring is a well-established carboxylic acid bioisostere (pKa ~4.5–4.9) [2], while the ortho-azido and chloro substituents provide two orthogonal, sequentially addressable reactive handles: the azide for copper-catalyzed or strain-promoted alkyne–azide cycloaddition (CuAAC/SPAAC), and the aryl chloride for transition-metal-catalyzed cross-coupling reactions [3].

Why Generic Substitution Fails for 5-(2-Azido-6-chlorophenyl)-2H-tetrazole: The Critical Interplay of Ortho Substituents


Simple 5-aryltetrazoles cannot replicate the unique chemical information encoded in 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole. Replacing it with the des-chloro analog (5-(2-azidophenyl)-2H-tetrazole) eliminates the only heavy-atom handle for late-stage diversification via cross-coupling, and, critically, removes the steric and electronic influence that stabilizes the reactive azido tautomer required for photoaffinity and bioorthogonal chemistry [1]. Using the des-azido analog (5-(2-chlorophenyl)-2H-tetrazole) sacrifices all click-chemistry functionality, reducing the scaffold to a simple bioisostere without a bioorthogonal reporter . Even other ortho-substituted variants lack the precise ortho-azido/chloro pairing that delivers the dual orthogonal reactivity necessary for applications such as fragment-based drug discovery (FBDD) [2].

Quantitative Differentiation of 5-(2-Azido-6-chlorophenyl)-2H-tetrazole: Head-to-Head Comparisons with Closest Analogs


Ortho-Chloro Stabilization of the Azido Tautomer Enables Photoaffinity Labeling and Click Reactivity

The presence of the 6-chloro substituent on the phenyl ring is essential for stabilizing the azido tautomer over the cyclized tetrazole form. In a direct comparative study of the closely related system 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea, the azido tautomer was the predominant species in organic solvents. By contrast, the des-chloro analog existed exclusively in the tetrazole form, which is not photolysable and lacks bioorthogonal reactivity [1]. This demonstrates that the ortho-chloro substituent is a critical structural determinant for accessing the azide functional state, a prerequisite for photoaffinity labeling and click chemistry applications.

Photoaffinity labeling Azido-tetrazole tautomerism Bioorthogonal chemistry

Dual Orthogonal Reactive Handles Versus Single-Handle Analogs: Quantified Functional Group Count

5-(2-Azido-6-chlorophenyl)-2H-tetrazole possesses two chemically distinct, sequentially addressable reactive handles: an azido group (for CuAAC/SPAAC) and an aryl chloride (for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings). The commercially available analog 5-(2-chlorophenyl)-2H-tetrazole (CAS 50907-46-5) offers only the aryl chloride handle, while 5-(2-azidophenyl)-2H-tetrazole (where the chlorine is absent) is not readily accessible as a stable, characterized building block, likely due to facile tautomeric cyclization as demonstrated by the pyridyl analog study [1]. The target compound is unique in reliably delivering two orthogonal synthetic handles on the same phenyl ring while maintaining the tetrazole as a bioisostere.

Dual orthogonal ligation Fragment-based drug discovery Chemical biology probes

Tetrazole as a Carboxylic Acid Bioisostere: Validated pKa and Lipophilicity Range

The tetrazole ring is an established carboxylic acid bioisostere, replacing the –COOH group while conferring improved metabolic stability and membrane permeability. Tetrazoles generally exhibit a pKa of 4.5–4.9, similar to carboxylic acids (pKa ~4.2–4.4) [2]. The target compound's predicted pKa is 7.07 (JChem estimated for the tetrazole N–H) [1], while its parent phenyltetrazole has an experimental pKa of approximately 4.5 . The increased predicted pKa for the target compound may arise from the electron-withdrawing ortho substituents, which can modulate binding interactions. The compound's logP is calculated as 2.91, with a logD (pH 7.4) of 2.35 [1], placing it in a favorable lipophilicity range for cell permeability.

Medicinal chemistry Bioisosterism ADME optimization

High-Value Application Scenarios for 5-(2-Azido-6-chlorophenyl)-2H-tetrazole Driven by Differential Evidence


Fragment-Based Drug Discovery (FBDD) with Dual Orthogonal Elaboration

In FBDD, low-molecular-weight fragments are screened for target binding and then elaborated. 5-(2-Azido-6-chlorophenyl)-2H-tetrazole serves as a privileged fragment merging a carboxylic acid bioisostere with two functional handles. The aryl chloride allows Suzuki coupling to introduce aromatic diversity, while the azide (stabilized by the ortho-chloro group [1]) enables CuAAC with alkyne-bearing fragments, permitting a two-dimensional, sequential SAR exploration from a single starting point.

Photoaffinity Probe Construction for Target Identification

The ortho-chloro-stabilized azido group is photolabile upon UV irradiation, generating a reactive nitrene that covalently crosslinks to nearby biomolecules [1]. By tethering a biotin handle via the tetrazole N–H or the aryl chloride position, a trifunctional probe (bioisostere for target binding, photocrosslinker, and detection tag) can be constructed for chemoproteomics experiments, directly proving target engagement.

Synthesis of Bifunctional Ligands for PROTAC Design

The dual reactivity enables stepwise assembly of heterobifunctional degraders. The aryl chloride can first be functionalized with a linker–E3 ligase ligand conjugate via Buchwald-Hartwig amination, leaving the azide available for subsequent SPAAC conjugation to a target-binding warhead under mild, biocompatible conditions. The tetrazole bioisostere may also contribute to favorable physicochemical properties of the final PROTAC molecule.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Tetrazoles are versatile ligands for transition metals. The combination of a tetrazole N-donor and a potential azide bridging ligand within the same molecule, with the aryl chloride offering a site for further functionalization, creates opportunities for constructing novel MOFs with tunable porosity. The ortho-chloro group may influence the geometry of metal coordination, differentiating the resulting framework from those built with simpler tetrazole ligands.

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